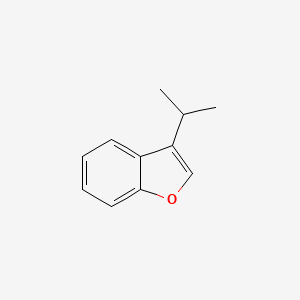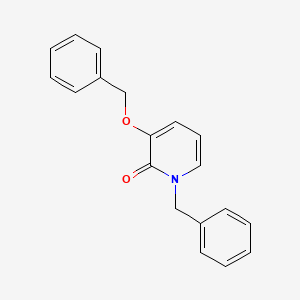![molecular formula C8H11BrN2 B8794165 [1-(4-bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B8794165.png)
[1-(4-bromophenyl)ethyl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-bromophenyl)ethyl]hydrazine hydrochloride: is an organic compound that features a hydrazine group attached to an ethyl group, which is further connected to a phenyl ring substituted with a bromine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromophenyl)ethyl]hydrazine hydrochloride typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-bromophenyl)ethyl]hydrazine hydrochloride can undergo oxidation reactions to form corresponding azo compounds or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced nitrogen-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azo compounds, nitroso derivatives.
Reduction: Amines, hydrazones.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(4-bromophenyl)ethyl]hydrazine hydrochloride is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Catalysis: It can act as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Cancer Research: It is being investigated for its potential anticancer properties, particularly in the inhibition of tumor cell growth.
Industry:
Materials Science: this compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [1-(4-bromophenyl)ethyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- [1-(4-Chloro-phenyl)-ethyl]-hydrazine
- [1-(4-Methyl-phenyl)-ethyl]-hydrazine
- [1-(4-Fluoro-phenyl)-ethyl]-hydrazine
Uniqueness:
- Bromine Substitution: The presence of the bromine atom at the para position imparts unique electronic and steric properties to the compound, influencing its reactivity and binding affinity.
- Hydrazine Group: The hydrazine moiety provides versatility in chemical transformations, making [1-(4-bromophenyl)ethyl]hydrazine hydrochloride a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,11H,10H2,1H3 |
InChI Key |
SPUBBCLHGMXTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


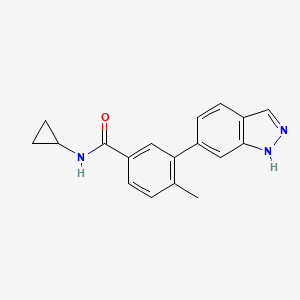
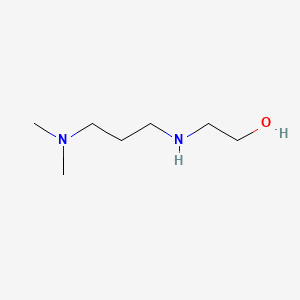

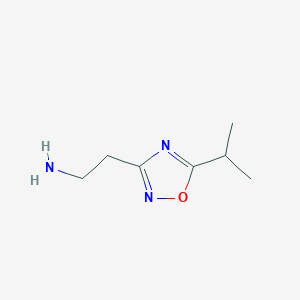


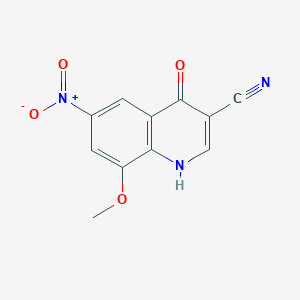
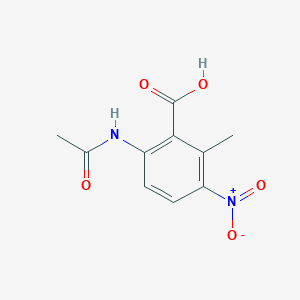
![Propanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B8794151.png)
![7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B8794152.png)
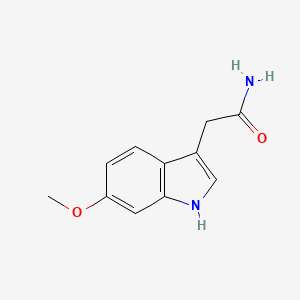
![3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile](/img/structure/B8794159.png)
